ethyl 5-[(4-propylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate
Description
Ethyl 5-[(4-propylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a sulfonamide-linked 4-propylpiperazine moiety and an ethyl ester group. The propyl group on the piperazine nitrogen introduces lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C13H22N4O4S |
|---|---|
Molecular Weight |
330.41 g/mol |
IUPAC Name |
ethyl 5-(4-propylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H22N4O4S/c1-3-5-16-6-8-17(9-7-16)22(19,20)12-11(10-14-15-12)13(18)21-4-2/h10H,3-9H2,1-2H3,(H,14,15) |
InChI Key |
GBANYKNZGVDPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=C(C=NN2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(4-propylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate typically involves the reaction of a pyrazole derivative with a sulfonyl chloride and a piperazine derivative. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4-propylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrazole ring, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Ethyl 5-[(4-propylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, and anticancer activities.
Agrochemistry: The compound can be used in the synthesis of agrochemicals such as herbicides and fungicides.
Material Science: It is employed in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 5-[(4-propylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting the function of the target proteins .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Piperazine Ring
Piperazine derivatives with varying alkyl chains are common in medicinal chemistry. Key analogues include:
| Compound Name | Piperazine Substituent | Molecular Formula | Key Properties |
|---|---|---|---|
| Ethyl 5-[(4-propylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate | 4-propyl | C₁₃H₂₁N₄O₄S | Moderate lipophilicity; balanced solubility |
| Ethyl 3-((4-ethylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate (A705229) | 4-ethyl | C₁₂H₁₉N₄O₄S | Higher solubility due to shorter alkyl chain |
| Ethyl 3-((4-isopropylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate (A689249) | 4-isopropyl | C₁₃H₂₁N₄O₄S | Increased steric bulk; reduced metabolic clearance |
Analysis :
Comparison with Aryl-Sulfonylated Pyrazoles
Replacing the piperazine group with aromatic systems alters electronic and steric profiles:
| Compound Name | Sulfonyl Substituent | Molecular Weight | Key Features |
|---|---|---|---|
| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | 4-methylphenyl | 339.36 | Aromatic sulfonamide; planar structure |
| Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate | 4-bromophenyl | 295.13 | Halogenated aryl group; strong electron-withdrawing effect |
Analysis :
Functional Group Modifications on the Pyrazole Core
Ester vs. Amide Derivatives
Analysis :
- Ethyl esters are metabolically labile, often serving as prodrugs to enhance absorption.
- Amide/carboxylic acid derivatives exhibit stronger hydrogen-bonding interactions, favoring target binding but requiring formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
